molecular formula C16H21ClN2O2S B2497607 1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415461-95-7

1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2497607
CAS No.: 2415461-95-7
M. Wt: 340.87
InChI Key: KQNMCDKXNYLDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a chlorobenzenesulfonyl group attached to an azetidine ring, which is further fused with an octahydrocyclopenta[c]pyrrole moiety. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of 2-chlorobenzenesulfonyl chloride with an appropriate azetidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: Researchers investigate its effects on various biological pathways to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting certain enzymes or activating specific receptors.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with 1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine.

    Sulfonyl Azetidines: Other sulfonyl-substituted azetidines also exhibit similar chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-15-6-1-2-7-16(15)22(20,21)19-10-14(11-19)18-8-12-4-3-5-13(12)9-18/h1-2,6-7,12-14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMCDKXNYLDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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